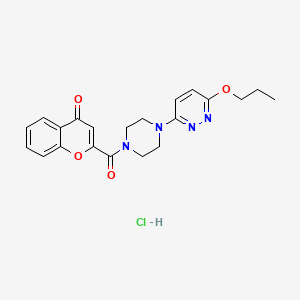

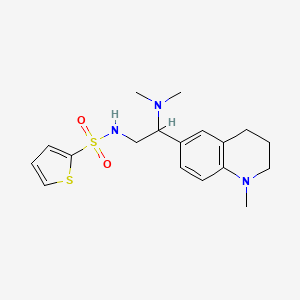

![molecular formula C13H12N6O3S B2540888 N-(2-(2,4-dioxo-1,2-dihydropiridino[2,3-d]pirimidin-3(4H)-il)etil)-4-metil-1,2,3-tiadiazol-5-carboxamida CAS No. 2034372-45-5](/img/structure/B2540888.png)

N-(2-(2,4-dioxo-1,2-dihydropiridino[2,3-d]pirimidin-3(4H)-il)etil)-4-metil-1,2,3-tiadiazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential antimicrobial properties. The related compounds in the provided papers include a variety of thiadiazoles, thioamides, and pyrimidine derivatives, which have been reported to exhibit antimicrobial activity against various microorganisms . These compounds are synthesized through reactions involving hydrazonoyl halides, alkyl carbothioates, carbothioamides, and tetrahydropyrimido[4,5-d]pyrimidines . Additionally, the preparation of related compounds with medicinal properties, such as allergy medication and antimicrobial applications, has been described . The structures of these compounds are typically elucidated using spectroscopic methods like NMR, IR spectroscopy, and mass spectrometry .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with various substrates such as hydrazonoyl halides and alkyl carbothioates . For instance, the preparation of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a)pyrimidine is achieved by reacting a thiadiazolo-pyrimidine derivative with N,N-diethylamin . Another example includes the conversion of ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate into a series of naphtho-furo-pyrimidin-thiadiazolo derivatives . These synthetic pathways are crucial for the development of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of thiadiazole and pyrimidine rings, which are common scaffolds in medicinal chemistry due to their bioactive properties . The structural elucidation is typically performed using spectroscopic techniques such as NMR, which provides information about the hydrogen environment, and IR spectroscopy, which gives insights into functional groups present in the molecule . These analyses are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the formation of heterocyclic structures. Reactions often involve cyclization steps, condensation reactions, and the use of reagents like triethylamine, carbon disulphide, and phosphorus oxychloride . The choice of reagents and reaction conditions is critical for the successful synthesis of the desired compounds with the correct molecular architecture.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" are not detailed in the provided papers, related compounds are likely to have properties that make them suitable for biological applications. These properties may include solubility in various solvents, stability under physiological conditions, and the presence of functional groups that can interact with biological targets . The antimicrobial screening of these compounds suggests that they have the potential to inhibit the growth of microorganisms, which is a key property for compounds used in antimicrobial therapy .

Aplicaciones Científicas De Investigación

- Cabe destacar que la generación in situ de iones Br+ a partir del catalizador se produce con éxito en condiciones neutras .

- Estos compuestos fueron estudiados por su posible actividad analgésica, con el objetivo de descubrir nuevas relaciones estructura-actividad .

- La PDT, una modalidad de tratamiento del cáncer, se basa en compuestos activados por la luz. Explorar las propiedades fotosensibilizantes de estos derivados podría ser valioso .

Catálisis para la Síntesis de Derivados de Xanteno

Investigación de la Actividad Analgésica

Terapia Fotodinámica (PDT)

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to exhibit versatile biological activities, including anti-tumor, antibacterial, antifungal, and anti-proliferative effects . They have been shown to inhibit cyclin-dependent kinases (CDKs) , which play a crucial role in regulating the cell cycle .

Mode of Action

Similar compounds have been reported to inhibit cdks , which could lead to cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit dihydrofolate reductase (dhfr) , mTOR kinase , and exhibit cytotoxic effects . These actions suggest that the compound may affect pathways related to cell growth and proliferation.

Result of Action

Similar compounds have been reported to exhibit anti-microbial and cytotoxic activities , suggesting that this compound may have similar effects.

Análisis Bioquímico

Biochemical Properties

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. The compound has been shown to interact with enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity and thereby affecting nucleotide synthesis . Additionally, it binds to specific proteins involved in cell signaling pathways, modulating their function and altering cellular responses .

Cellular Effects

The effects of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, it affects gene expression by altering the transcriptional activity of key regulatory genes, leading to changes in cellular metabolism and growth .

Molecular Mechanism

At the molecular level, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and disrupting metabolic pathways . The compound also interacts with DNA and RNA, affecting their stability and function . Additionally, it modulates the activity of transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and adverse effects become more pronounced at higher doses.

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O3S/c1-7-9(23-18-17-7)11(20)15-5-6-19-12(21)8-3-2-4-14-10(8)16-13(19)22/h2-4H,5-6H2,1H3,(H,15,20)(H,14,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIBQESSOZWYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

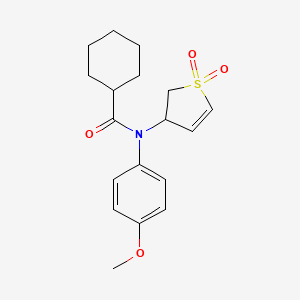

![3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)

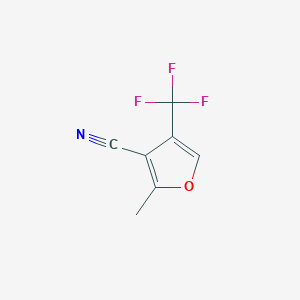

![1-{5-[1-(Aminomethyl)cyclopentyl]thiophen-2-yl}ethan-1-ol](/img/structure/B2540813.png)

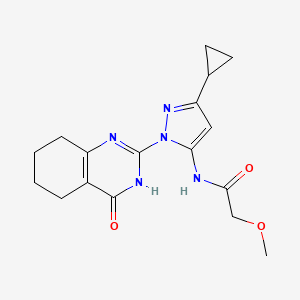

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2540814.png)

![2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2540816.png)

![2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2540820.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2540821.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate](/img/structure/B2540825.png)